molecular formula C17H13N5O2 B6053414 N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide

Cat. No.: B6053414
M. Wt: 319.32 g/mol
InChI Key: JRCDOQQWUMMEMC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide is a tridentate ligand that primarily targets transition metals, particularly copper (Cu 2+) and nickel (Ni 2+) ions . These metal ions play crucial roles in various biological processes, including enzymatic reactions and electron transport.

Mode of Action

The compound interacts with its targets by forming complexes. The coordination mode of the ligand with nickel in complexes was found to be tridentate (ONO), as established by single crystal X-ray diffractions . This interaction results in changes in the electronic configuration of the metal ions, which can influence their reactivity and interaction with other molecules.

Result of Action

The molecular and cellular effects of N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide’s action are largely dependent on the specific metal ions it interacts with. For example, its interaction with copper and nickel ions could potentially influence the activity of enzymes that require these ions as cofactors .

Action Environment

The action, efficacy, and stability of N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide can be influenced by various environmental factors. For instance, the presence of other metal ions in the environment could potentially compete with the compound’s target ions, affecting its efficacy. Additionally, factors such as pH and temperature could influence the stability of the complexes formed by the compound .

Future Directions

The future directions for “N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide” could involve further exploration of its ion recognition properties and its potential use in the synthesis of precatalysts for ethylene oligomerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with pyridin-4-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with pyridin-4-amine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide is unique due to its ability to form highly stable coordination complexes and its versatility in various chemical reactions. Its structure allows for multiple binding sites, making it an excellent ligand for complexation and catalysis .

Properties

IUPAC Name

2-N,6-N-dipyridin-4-ylpyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16(20-12-4-8-18-9-5-12)14-2-1-3-15(22-14)17(24)21-13-6-10-19-11-7-13/h1-11H,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCDOQQWUMMEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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